Boc-2,6-Dichloro-L-Phenylalanine
Description
Boc-2,6-Dichloro-L-Phenylalanine (N-alpha-t-Butyloxycarbonyl-2,6-dichloro-L-phenylalanine) is a protected amino acid derivative widely used in peptide synthesis. Its chemical structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a 2,6-dichlorophenyl substituent on the phenylalanine side chain. The Boc group enhances stability during synthetic procedures, particularly in acidic or basic environments, while the dichloro substitution introduces steric and electronic effects that influence peptide conformation and binding interactions . This compound is supplied by Iris Biotech GmbH at a starting price of €320.00 and is critical for constructing peptides requiring site-specific modifications or enhanced metabolic stability .
Properties
Molecular Weight |
334.2 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Chemical Properties
The primary structural analog of Boc-2,6-Dichloro-L-Phenylalanine is Cbz-2,6-Dichloro-L-Phenylalanine (Cbz-Phe(2,6-Cl₂)-OH), which substitutes the Boc group with a carbobenzyloxy (Cbz) protecting group. Key differences include:
The Boc group’s tert-butyl moiety provides greater steric bulk compared to the benzyl-based Cbz group, influencing solubility and reaction kinetics. The 2,6-dichloro substitution in both compounds enhances hydrophobicity and may alter peptide-receptor binding affinities.
Research Findings and Case Studies
Preparation Methods
General Strategy for Boc Protection of 2,6-Dichloro-L-Phenylalanine
The preparation of Boc-2,6-Dichloro-L-Phenylalanine generally follows the classical approach of amino group protection in amino acids:
- Starting Material: 2,6-Dichloro-L-Phenylalanine (free amino acid)
- Protecting Reagent: Di-tert-butyl dicarbonate (Boc anhydride)
- Solvent: Commonly acetone, ethyl acetate, or mixed aqueous-organic solvents
- Base: Organic bases such as triethylamine or inorganic bases to neutralize byproducts
- Temperature: Ambient to slightly elevated temperatures
- Work-up: Extraction, washing, drying, and crystallization to isolate the Boc-protected amino acid
This method ensures selective protection of the amino group without affecting the carboxyl group or the dichlorophenyl moiety.
Detailed Preparation Procedure (Based on Patent CN1793110A)
A representative preparation method is described in patent literature (CN1793110A), which outlines an efficient process for Boc protection of amino acids, including derivatives like 2,6-Dichloro-L-Phenylalanine:
Step 1: Reaction Setup
- Dissolve 2,6-Dichloro-L-Phenylalanine in a suitable solvent such as acetone or a mixture of acetone and water.
- Add an organic base such as triethylamine to maintain a basic environment.
Step 2: Addition of Boc Anhydride
- Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture under stirring.
- Maintain the reaction temperature typically between 0°C and room temperature to control reaction rate and minimize side reactions.
Step 3: Reaction Monitoring
- Stir the mixture for a specified time (usually several hours) until the reaction is complete, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 4: Work-up and Purification
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine to remove impurities and residual reagents.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate and crystallize the this compound from an appropriate solvent to obtain the pure product.
Step 5: Drying and Storage
- Dry the crystalline product under vacuum.
- Store under inert atmosphere or desiccated conditions to maintain stability.
Reaction Conditions and Yields
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Acetone, ethyl acetate, or mixed aqueous-organic | Solvent choice affects solubility and purity |
| Base | Triethylamine or similar | Neutralizes acid byproducts |
| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |
| Reaction Time | 2 to 6 hours | Monitored by TLC/HPLC |
| Work-up | Extraction with ethyl acetate, washing, drying | Removes impurities |
| Purification | Crystallization from suitable solvent | Ensures high purity |
| Yield | Typically 80-95% | High yield under optimized conditions |
Summary Table of Preparation Methods
| Method Aspect | Description | Reference/Source |
|---|---|---|
| Starting Material | 2,6-Dichloro-L-Phenylalanine | Patent CN1793110A |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc anhydride) | Patent CN1793110A |
| Solvent | Acetone, ethyl acetate, aqueous mixtures | Patent CN1793110A |
| Base | Triethylamine or similar | Patent CN1793110A |
| Reaction Temperature | 0°C to room temperature | Patent CN1793110A |
| Reaction Time | 2-6 hours | Patent CN1793110A |
| Purification | Extraction, washing, drying, crystallization | Patent CN1793110A |
| Yield | 80-95% | Patent CN1793110A |
| Deprotection | Acidic conditions (trifluoroacetic acid) | Smolecule data |
Q & A
Q. What are the critical steps for synthesizing Boc-2,6-Dichloro-L-Phenylalanine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 2,6-dichloro-L-phenylalanine. Key steps include:
Amino Acid Protection : React 2,6-dichloro-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaHCO₃) to protect the amine group.
Solubility Optimization : Use polar aprotic solvents like DMF or THF to enhance reaction efficiency.
Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry using circular dichroism (CD) spectroscopy .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and aromatic/chlorine substituent positions.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~334.7 Da).
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to confirm enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during Boc protection of 2,6-Dichloro-L-Phenylalanine?
- Methodological Answer : Racemization often occurs under prolonged basic conditions. Mitigation strategies include:
- Temperature Control : Conduct reactions at 0–4°C to slow base-induced epimerization.
- Short Reaction Times : Monitor progress via TLC or in-situ IR spectroscopy to terminate reactions promptly.
- Alternative Bases : Use milder bases like DMAP instead of NaOH, which reduce side reactions.
Validate outcomes using chiral HPLC and compare kinetic data across conditions .
Q. What analytical approaches resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data may arise from residual solvents, isotopic chlorine patterns, or diastereomer formation. Address these by:
Sample Purity : Re-purify via preparative HPLC or recrystallization.
Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions (Cl² has 24.2% abundance; affects MS peaks).
2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-carbon correlations.
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) for 1–4 weeks.
- Analytical Endpoints : Monitor Boc deprotection (via loss of tert-butyl NMR signals) and chloride hydrolysis (HPLC retention time shifts).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures (0–6°C recommended) .
Data Interpretation & Experimental Design
Q. What statistical methods are appropriate for analyzing yield variability in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent, temperature, catalyst load) and identify significant factors via ANOVA.
- Error Propagation Analysis : Quantify uncertainty in yield calculations using Gaussian error models.
- Multivariate Regression : Correlate reaction parameters with enantiomeric excess using software like JMP or R .
Q. How can researchers validate the absence of diastereomers in Boc-protected derivatives?
- Methodological Answer :
- Dynamic NMR : Detect slow interconversion of diastereomers at low temperatures.
- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via LC-MS to separate diastereomeric adducts.
- Crystallography : Resolve absolute configuration via X-ray diffraction .
Troubleshooting & Contradiction Management
Q. How to address inconsistent biological activity data in studies using this compound as a synthetic intermediate?
- Methodological Answer : Biological variability may arise from residual solvents, endotoxins, or incomplete deprotection.
Purity Reassessment : Test for trace impurities via GC-MS or ICP-OES (for metal catalysts).
Deprotection Efficiency : Quantify free amine groups post-Boc removal using TNBS assay or ninhydrin tests.
Bioactivity Controls : Compare activity of intermediates vs. final deprotected compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
